8-Bromo-6-methylquinolin-3-amine
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Overview
Description
8-Bromo-6-methylquinolin-3-amine is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-6-methylquinolin-3-amine typically involves the bromination of 6-methylquinolin-3-amine. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the quinoline ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-6-methylquinolin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
8-Bromo-6-methylquinolin-3-amine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Bromo-6-methylquinolin-3-amine involves its interaction with specific molecular targets. The bromine atom and the quinoline ring structure allow the compound to bind to enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Methylquinolin-3-amine: Lacks the bromine atom, resulting in different reactivity and biological activity.
8-Chloro-6-methylquinolin-3-amine: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
8-Bromoquinoline: Lacks the methyl and amine groups, affecting its overall reactivity and applications.
Uniqueness
8-Bromo-6-methylquinolin-3-amine is unique due to the presence of both the bromine atom and the methyl group on the quinoline ring. This combination enhances its chemical reactivity and potential for diverse applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C10H9BrN2 |
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Molecular Weight |
237.10 g/mol |
IUPAC Name |
8-bromo-6-methylquinolin-3-amine |
InChI |
InChI=1S/C10H9BrN2/c1-6-2-7-4-8(12)5-13-10(7)9(11)3-6/h2-5H,12H2,1H3 |
InChI Key |
YXTZCUZGTYITQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=CN=C2C(=C1)Br)N |
Origin of Product |
United States |
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